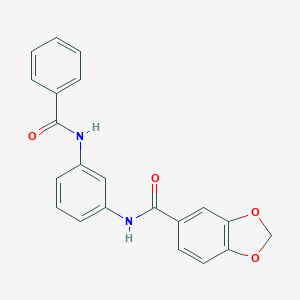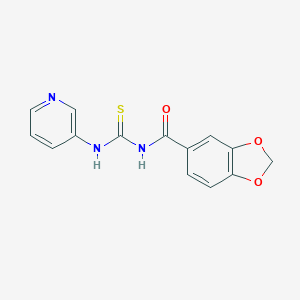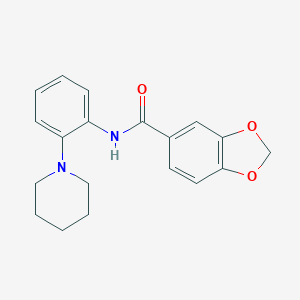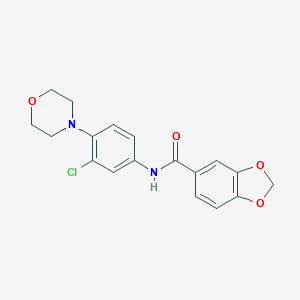![molecular formula C11H12N6O2S B251398 4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B251398.png)
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide, also known as Ro 31-8220, is a synthetic compound that is commonly used in scientific research. It is a selective inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in various cellular signaling pathways. PKC has been implicated in a wide range of physiological and pathological processes, including cancer, diabetes, and cardiovascular diseases. Therefore, Ro 31-8220 has been extensively studied for its potential therapeutic applications.
Mechanism of Action
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide 31-8220 works by selectively inhibiting PKC, which is an enzyme that plays a crucial role in various cellular signaling pathways. PKC is involved in the regulation of cell growth, differentiation, and survival. It is also involved in the regulation of ion channels, neurotransmitter release, and gene expression. Therefore, by inhibiting PKC, this compound 31-8220 can modulate various cellular processes.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. Additionally, this compound 31-8220 has been shown to prevent neuronal cell death by inhibiting the activation of caspases, a family of proteases that play a crucial role in apoptosis.
Advantages and Limitations for Lab Experiments
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide 31-8220 has several advantages for lab experiments. It is a selective inhibitor of PKC, which allows for the specific modulation of PKC-dependent cellular processes. It is also a synthetic compound, which allows for the reproducible synthesis of large quantities of the compound. However, this compound 31-8220 has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing in in vitro and in vivo experiments. Additionally, it has poor solubility in aqueous solutions, which requires the use of organic solvents for its administration.
Future Directions
There are several future directions for the study of 4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide 31-8220. One direction is the development of more potent and selective PKC inhibitors. Another direction is the investigation of the potential therapeutic applications of this compound 31-8220 in various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, the study of the molecular mechanisms underlying the biochemical and physiological effects of this compound 31-8220 can provide insights into the regulation of cellular processes.
Synthesis Methods
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide 31-8220 can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-methoxybenzoyl chloride with potassium thioacetate to form 4-methoxybenzoylthioacetate. The second step involves the reaction of 4-methoxybenzoylthioacetate with 2-methyl-5-amino-1,3,4-tetrazole to form 4-methoxy-N-[(2-methyltetrazol-5-yl)thio]benzamide. Finally, the third step involves the reaction of 4-methoxy-N-[(2-methyltetrazol-5-yl)thio]benzamide with potassium cyanate to form this compound 31-8220.
Scientific Research Applications
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide 31-8220 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound 31-8220 has been shown to have neuroprotective properties by preventing neuronal cell death in various neurodegenerative diseases.
Properties
Molecular Formula |
C11H12N6O2S |
|---|---|
Molecular Weight |
292.32 g/mol |
IUPAC Name |
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C11H12N6O2S/c1-17-15-10(14-16-17)13-11(20)12-9(18)7-3-5-8(19-2)6-4-7/h3-6H,1-2H3,(H2,12,13,15,18,20) |
InChI Key |
DBXOVTUVEZVYTC-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251315.png)
![N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251320.png)

![N-[3-(butyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251322.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251327.png)


![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251331.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251332.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251334.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B251335.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B251336.png)
![N-({4-[(diethylamino)methyl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B251338.png)
